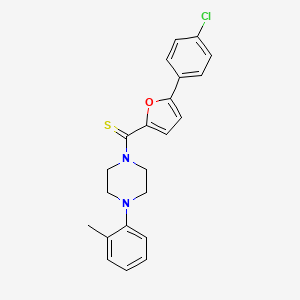![molecular formula C19H25N3O3 B2804967 2-(1,2-benzoxazol-3-yl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]ethan-1-one CAS No. 2309712-28-3](/img/structure/B2804967.png)
2-(1,2-benzoxazol-3-yl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,2-benzoxazol-3-yl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]ethan-1-one is a complex organic compound that belongs to the class of isoxazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-benzoxazol-3-yl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]ethan-1-one typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the Isoxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Piperidine and Pyrrolidine Moieties: These can be introduced through nucleophilic substitution reactions.
Methoxylation: The methoxy group can be introduced using methylating agents under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the isoxazole ring.
Reduction: Reduction reactions could target the carbonyl group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the piperidine or pyrrolidine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic applications, possibly as a drug candidate for specific diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(1,2-benzoxazol-3-yl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]ethan-1-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The isoxazole ring is known to interact with various biological targets, potentially affecting signaling pathways or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(Benzo[d]isoxazol-3-yl)-1-(4-piperidin-1-yl)ethan-1-one: Lacks the methoxypyrrolidine moiety.
2-(Benzo[d]isoxazol-3-yl)-1-(4-(2-methoxyethyl)piperidin-1-yl)ethan-1-one: Contains a different methoxy group.
Uniqueness
The presence of the methoxypyrrolidine moiety in 2-(1,2-benzoxazol-3-yl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]ethan-1-one may confer unique biological properties, potentially enhancing its activity or selectivity compared to similar compounds.
Propiedades
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-24-15-8-11-22(13-15)14-6-9-21(10-7-14)19(23)12-17-16-4-2-3-5-18(16)25-20-17/h2-5,14-15H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIPQYRWMZVXFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2CCN(CC2)C(=O)CC3=NOC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Methyl-4-{[1-(pyrimidine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2804886.png)


![2-(3-fluorophenyl)-6-[(4-nitrophenyl)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2804894.png)

![N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-2-(2-methylphenoxy)acetamide](/img/structure/B2804897.png)


![2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B2804900.png)
![1-(9H-carbazol-9-yl)-3-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-ol](/img/structure/B2804901.png)




